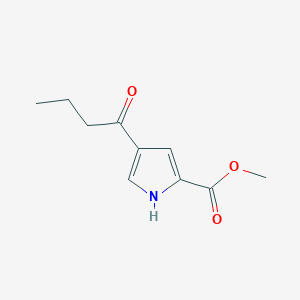

Methyl 4-butyryl-1H-pyrrole-2-carboxylate

Description

Methyl 4-butyryl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester featuring a butyryl (CH₂CH₂CH₂CO-) substituent at the 4-position and a methyl ester group at the 2-position of the pyrrole ring. Pyrrole derivatives are pivotal in medicinal and materials chemistry due to their aromaticity and versatility in functionalization .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 4-butanoyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-3-4-9(12)7-5-8(11-6-7)10(13)14-2/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

CGYFJJOOAQWFFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride.

Condensation of Carboxylic Acids: Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.

Industrial Production Methods: Industrial production methods for methyl 4-butyryl-1H-pyrrole-2-carboxylate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-butyryl-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Oxidized pyrrole derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: N-substituted pyrroles.

Scientific Research Applications

Chemistry:

Organic Synthesis: Methyl 4-butyryl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Development: The compound’s pyrrole ring structure is a common motif in many biologically active molecules, making it a valuable scaffold in drug discovery.

Industry:

Dye and Pigment Production: Pyrrole derivatives are used in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The exact mechanism of action for methyl 4-butyryl-1H-pyrrole-2-carboxylate is not well-documented. pyrrole derivatives generally interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include:

- Ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3, similarity: 0.92): Features a formyl group (CHO) at the 4-position. The formyl group increases electrophilicity compared to the butyryl group, enhancing reactivity in nucleophilic additions .

- Ethyl 4-chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3, C₇H₈ClNO₂): The electron-withdrawing chloro group decreases electron density on the pyrrole ring, affecting reactivity in cross-coupling reactions compared to the electron-rich butyryl-substituted derivative .

Physicochemical Properties

*Estimated based on structural similarities.

Key Observations :

- Lipophilicity : The butyryl group in the target compound increases LogP compared to chloro or formyl derivatives, enhancing membrane permeability in biological systems.

- Stereoelectronic Effects : The butyryl chain (electron-donating) stabilizes the pyrrole ring’s aromaticity, contrasting with chloro or benzoyl substituents, which may modulate redox or photophysical properties .

Biological Activity

Methyl 4-butyryl-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring substituted with a butyryl group and a methyl ester at the 2-position. The synthesis of this compound typically involves cycloaddition reactions using isocyanides and terminal alkynes under controlled conditions. For example, reactions conducted under nitrogen atmosphere with specific catalysts have been reported to yield this compound selectively, albeit in modest yields .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. These compounds have been evaluated for their activity against various pathogens, particularly Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) studies suggest that modifications on the pyrrole ring can significantly enhance anti-tubercular activity. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) below 0.016 μg/mL against drug-resistant strains of Mtb, indicating potent efficacy .

Cytotoxicity and Selectivity

Cytotoxicity assays have shown that while this compound exhibits antimicrobial properties, it also maintains a favorable safety profile with low cytotoxicity (IC50 > 64 μg/mL) against human cell lines. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human health while effectively targeting microbial pathogens .

Study 1: Anti-Tubercular Activity

In a study focusing on the anti-tubercular properties of pyrrole derivatives, this compound was identified as a promising candidate. The compound was tested against Mtb strains with varying resistance profiles. Results indicated that the compound's activity was enhanced when specific substituents were added to the pyrrole ring, demonstrating the importance of structural modifications in optimizing therapeutic effects .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound interferes with mycolic acid biosynthesis in Mtb. This was confirmed through metabolic labeling assays using [14C] acetate, which showed a significant reduction in mycolic acid production upon treatment with the compound. Such findings underscore the potential of this pyrrole derivative as a lead compound for developing new anti-tubercular drugs .

Data Table: Biological Activity Overview

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target Pathogen | Activity Type |

|---|---|---|---|---|

| This compound | <0.016 | >64 | Mycobacterium tuberculosis | Antimicrobial |

| Other Pyrrole Derivatives | Varies | Varies | Various | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.